6-Iodopyridin-2-amine

描述

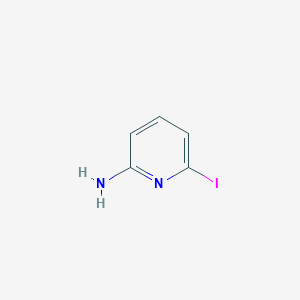

6-Iodopyridin-2-amine is an organic compound with the molecular formula C5H5IN2. It is a derivative of pyridine, where an iodine atom is substituted at the sixth position and an amino group at the second position. This compound is a white to light yellow solid and is soluble in organic solvents such as ethanol and dimethyl sulfoxide .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodopyridin-2-amine typically involves the iodination of pyridin-2-amine. One common method includes the reaction of pyridin-2-amine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure the selective iodination at the sixth position .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a multi-step process. Initially, pyridine is converted to pyridin-2-amine, which is then subjected to iodination using iodine and a catalyst. The reaction conditions are optimized to maximize yield and purity. The final product is purified through recrystallization or chromatography .

化学反应分析

Types of Reactions: 6-Iodopyridin-2-amine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Oxidation and Reduction Reactions: The amino group can undergo oxidation or reduction under specific conditions

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar solvents.

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution Products: Depending on the nucleophile used, various substituted pyridin-2-amines.

Coupling Products: Biaryl or alkylated pyridin-2-amines.

Oxidation Products: Nitro or nitroso derivatives.

Reduction Products: Amino derivatives with reduced functional groups.

科学研究应用

6-Iodopyridin-2-amine is utilized in various scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

Biology: It is used in the development of bioactive compounds and as a building block in medicinal chemistry.

Medicine: Research on its derivatives has shown potential in developing pharmaceuticals with antimicrobial and anticancer properties.

Industry: It is employed in the synthesis of dyes, agrochemicals, and other industrial chemicals

作用机制

The mechanism of action of 6-Iodopyridin-2-amine and its derivatives involves interactions with specific molecular targets. For instance, in medicinal chemistry, its derivatives may inhibit enzymes or receptors involved in disease pathways. The iodine and amino groups play crucial roles in binding to these targets, affecting their activity and leading to therapeutic effects .

相似化合物的比较

- 2-Amino-6-chloropyridine

- 2-Amino-6-bromopyridine

- 2-Amino-6-fluoropyridine

Comparison: 6-Iodopyridin-2-amine is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The larger atomic size and higher polarizability of iodine make it more reactive in substitution and coupling reactions. This uniqueness makes it a valuable compound in synthetic chemistry and pharmaceutical research .

生物活性

6-Iodopyridin-2-amine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an iodine atom at the 6-position of the pyridine ring and an amino group at the 2-position. This structural configuration contributes to its biological reactivity and interactions with various biological targets.

Biological Activities

1. Anticancer Activity

Research has indicated that compounds with similar pyridine-based structures exhibit significant anticancer properties. For instance, derivatives of pyridin-2-amines have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that certain pyridine derivatives demonstrated submicromolar inhibitory activity against tumor cell lines, suggesting that this compound may possess similar properties .

2. Antimicrobial Activity

Heterocyclic compounds, including those containing pyridine, are known for their antimicrobial effects. The broad substrate scope of these compounds allows them to interact with microbial receptors effectively, leading to significant antimicrobial activity. Similar compounds have shown efficacy against bacterial and fungal strains, indicating potential for this compound in treating infections .

3. Antioxidant Activity

The antioxidant properties of nitrogen-containing heterocycles are well-documented. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The presence of the amino group in this compound may enhance its ability to act as an antioxidant, contributing to cellular protection against oxidative damage .

The mechanisms through which this compound exerts its biological effects can be attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymes : Many nitrogen-containing heterocycles act as enzyme inhibitors. For example, similar compounds have been reported to inhibit key enzymes involved in cancer cell proliferation and survival pathways.

- Receptor Interaction : The structural features of this compound allow it to bind effectively to specific receptors, modulating their activity and influencing cellular signaling pathways.

Case Studies

Several studies have explored the biological activity of pyridine derivatives similar to this compound:

| Study | Compound | Activity | IC50 Value |

|---|---|---|---|

| Pyridin-2-amines | Anticancer | <1 µM | |

| Substituted pyridines | Antimicrobial | Varies by strain | |

| Amino-pyrimidines | Antioxidant | Not specified |

These studies suggest that modifications in the structure of pyridine derivatives can significantly impact their biological activities.

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-Iodopyridin-2-amine, and how can reaction yields be optimized?

- Answer : Synthesis typically involves halogenation of pyridine derivatives. Optimizing yields requires controlling reaction temperature (e.g., 0–5°C for iodine incorporation) and using catalysts like copper(I) iodide. Purification via reverse-phase HPLC (RP-HPLC) or column chromatography is critical to isolate the product . For scalability, stoichiometric ratios of iodine sources (e.g., N-iodosuccinimide) and protecting groups (e.g., acetyl) should be fine-tuned to minimize byproducts.

Q. Which analytical techniques are most effective for characterizing this compound?

- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves stereochemical ambiguities, and Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups (e.g., NH₂ stretches at ~3300 cm⁻¹). High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .

Q. What safety protocols should be followed when handling this compound?

- Answer : Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation. Store in airtight containers at 2–8°C, away from oxidizing agents. Emergency procedures include rinsing exposed areas with water and consulting SDS for first-aid measures .

Q. How stable is this compound under varying pH and temperature conditions?

- Answer : Stability studies show degradation above 40°C or in acidic/alkaline environments (pH <3 or >9). For long-term storage, inert atmospheres (argon) and desiccants are recommended. Monitor decomposition via periodic HPLC analysis .

Q. What are the primary research applications of this compound in organic chemistry?

- Answer : It serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to synthesize biaryl compounds. Its iodine atom facilitates radio-labeling for tracer studies in pharmacokinetics .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of this compound in catalytic cycles?

- Answer : Isotopic labeling (e.g., ¹²⁵I) tracks iodine participation in reactions. Kinetic profiling (e.g., variable-temperature NMR) identifies rate-determining steps. Computational models (DFT) predict electron density distribution at the pyridine ring .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Answer : Comparative assays under standardized conditions (e.g., cell lines, incubation time) reduce variability. Meta-analyses of published IC₅₀ values and structural-activity relationship (SAR) studies clarify outliers .

Q. How can computational modeling improve the design of this compound-based inhibitors?

- Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins (e.g., kinases). QSAR models optimize substituent effects on potency and selectivity .

Q. What experimental approaches validate the interaction of this compound with biological targets?

- Answer : Surface Plasmon Resonance (SPR) measures real-time binding kinetics. Fluorescence polarization assays quantify competitive displacement of labeled ligands. In vivo PET imaging tracks biodistribution .

Q. How do purification techniques affect the catalytic performance of this compound in metal-mediated reactions?

- Answer : Trace metal impurities (e.g., Pd) from synthesis can poison catalysts. Recrystallization in degassed solvents or chelation resins (e.g., EDTA-functionalized) enhances catalytic efficiency .

Q. What methodologies identify structural analogs of this compound with enhanced solubility?

- Answer : Substituent screening (e.g., –OCH₃, –CF₃) via parallel synthesis improves hydrophilicity. Solubility parameters (Hansen solubility spheres) guide solvent selection for formulation .

Q. How can researchers ensure compliance with regulatory standards when documenting this compound toxicity?

属性

IUPAC Name |

6-iodopyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5IN2/c6-4-2-1-3-5(7)8-4/h1-3H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGUZZJLGAUOLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)I)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624286 | |

| Record name | 6-Iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88511-25-5 | |

| Record name | 6-Iodopyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Iodo-pyridin-2-ylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。